
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a derivative of the 1H-pyrazole class, which is known for its potential biological activities. The structure of this compound is characterized by the presence of a pyrazole ring substituted with a bromophenyl group and a trifluoromethyl group, which may contribute to its chemical and biological properties. The compound is related to various other pyrazole derivatives that have been studied for their molecular structures, vibrational frequencies, and potential applications in medicinal chemistry, such as leishmanicidal activities .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the
Scientific Research Applications
Antimicrobial and Antioxidant Activity
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide derivatives have been studied for their antimicrobial and antioxidant properties. In a study by Bonacorso et al. (2012), a series of trifluoromethyl-containing carbohydrazides showed potential in capturing DPPH free radicals, indicating antioxidant capabilities. These compounds also exhibited fungistatic and bacteriostatic activity at high MIC levels (Bonacorso et al., 2012).
DNA Gyrase Inhibition
Sun et al. (2013) synthesized N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which showed strong inhibition of DNA gyrase in Staphylococcus aureus and Bacillus subtilis. These compounds are potential DNA gyrase inhibitors, a crucial target for antibacterial drug development (Sun et al., 2013).
Heterocycles Incorporation
Abdel-Wahab and El-Ahl (2010) described the synthesis of new heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety. This study demonstrates the versatility of carbohydrazide derivatives in forming complex molecular structures, useful in various chemical and pharmaceutical applications (Abdel-Wahab & El-Ahl, 2010).
Anti-Inflammatory and Ulcerogenicity Studies
Mustafa et al. (2016) explored novel benzenesulfonamides derived from celecoxib, a known anti-inflammatory drug, showing promising anti-inflammatory activities and minimal ulcerogenic effects. This indicates potential applications in designing safer anti-inflammatory medications (Mustafa et al., 2016).
Corrosion Protection
Paul et al. (2020) investigated the use of carbohydrazide-pyrazole compounds in corrosion protection for mild steel. The study highlights the effectiveness of these compounds in inhibiting corrosion, showcasing their potential in industrial applications (Paul et al., 2020).
Antiviral and Cytotoxic Activities
Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, with one compound showing a significant reduction in viral plaques of Herpes simplex type-1 (HSV-1). This highlights the potential of these compounds in antiviral therapies (Dawood et al., 2011).
Leishmanicidal Activities
Bernardino et al. (2006) examined the leishmanicidal activities of 1H-pyrazole-4-carbohydrazides, finding specific derivatives effective against Leishmania species. This suggests potential in developing new treatments for leishmaniasis (Bernardino et al., 2006).
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQIFDVHKADMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
618090-98-5 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

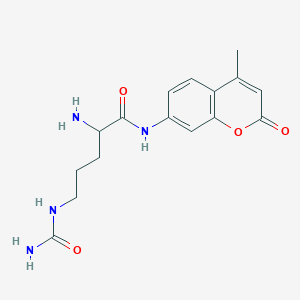
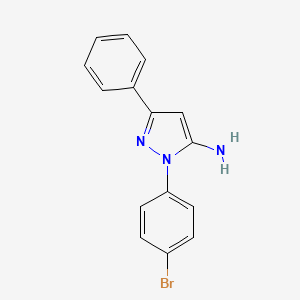
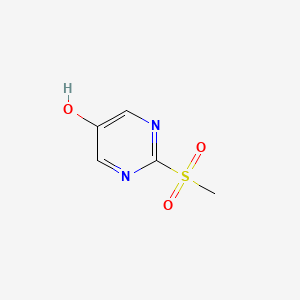

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

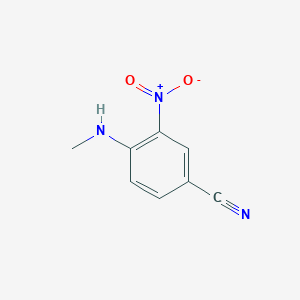
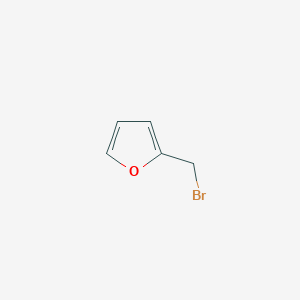
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
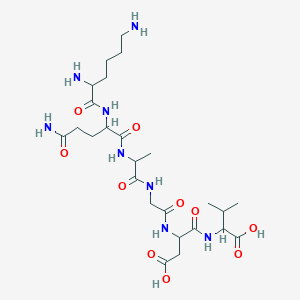

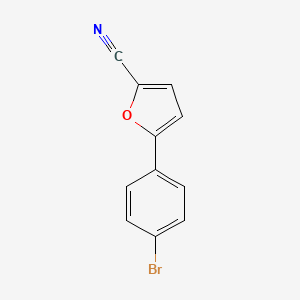
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)